molecular formula C11H14BrNO3S B3014512 4-((4-Bromobenzyl)sulfonyl)morpholine CAS No. 950255-96-6

4-((4-Bromobenzyl)sulfonyl)morpholine

Cat. No.: B3014512
CAS No.: 950255-96-6
M. Wt: 320.2
InChI Key: HIJQFTUWMFCQHI-UHFFFAOYSA-N
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Description

4-((4-Bromobenzyl)sulfonyl)morpholine is a chemical compound with the molecular formula C11H14BrNO3S and a molecular weight of 320.21 g/mol It is characterized by the presence of a bromobenzyl group attached to a sulfonyl morpholine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-Bromobenzyl)sulfonyl)morpholine typically involves the reaction of 4-bromobenzyl chloride with morpholine in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, where the morpholine nitrogen attacks the electrophilic carbon of the bromobenzyl chloride, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced purification techniques such as recrystallization and chromatography to remove impurities .

Chemical Reactions Analysis

Types of Reactions

4-((4-Bromobenzyl)sulfonyl)morpholine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-((4-Bromobenzyl)sulfonyl)morpholine has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-((4-Bromobenzyl)sulfonyl)morpholine involves its interaction with specific molecular targets. The bromobenzyl group can interact with various enzymes and receptors, potentially inhibiting their activity. The sulfonyl group may also play a role in modulating the compound’s biological activity by affecting its solubility and stability .

Comparison with Similar Compounds

Similar Compounds

    4-(4-Bromobenzyl)morpholine: Similar structure but lacks the sulfonyl group.

    4-(4-Morpholinyl)butyl]morpholine: Contains a morpholine ring but with different substituents.

    4-(4-Morpholinyl)-4-oxo-2-butenoyl]morpholine: Contains a morpholine ring with an additional oxo group.

Uniqueness

4-((4-Bromobenzyl)sulfonyl)morpholine is unique due to the presence of both the bromobenzyl and sulfonyl groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

4-[(4-bromophenyl)methylsulfonyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO3S/c12-11-3-1-10(2-4-11)9-17(14,15)13-5-7-16-8-6-13/h1-4H,5-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIJQFTUWMFCQHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)CC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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